molecular formula C12H7NO2 B1594188 2,3-Naphthalenedicarboximide CAS No. 4379-54-8

2,3-Naphthalenedicarboximide

Cat. No.: B1594188
CAS No.: 4379-54-8
M. Wt: 197.19 g/mol
InChI Key: ODBPKBWAGSAZBE-UHFFFAOYSA-N
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Description

2,3-Naphthalenedicarboximide is an organic compound with the molecular formula C12H7NO2. It is a derivative of naphthalene, characterized by the presence of two carboximide groups attached to the 2 and 3 positions of the naphthalene ring. This compound is known for its applications in various scientific fields, including materials science and electronic devices .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,3-Naphthalenedicarboximide can be synthesized through the cyclization of 2,3-naphthalenedicarboxylic acid with ammonia or primary amines. The reaction typically involves heating the acid with the amine in a solvent such as acetic acid or toluene. The reaction conditions often require elevated temperatures, usually around 150-200°C, to facilitate the cyclization process .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The final product is usually purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: 2,3-Naphthalenedicarboximide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form naphthalene-2,3-dicarboxylic acid.

    Reduction: Reduction reactions can convert the imide groups to amine groups, forming 2,3-naphthalenediamine.

    Substitution: The imide groups can participate in nucleophilic substitution reactions, where nucleophiles replace the imide groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products:

Scientific Research Applications

2,3-Naphthalenedicarboximide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-naphthalenedicarboximide involves its ability to interact with various molecular targets. In biological systems, it can bind to proteins and enzymes, altering their activity. The compound’s imide groups can form hydrogen bonds and other interactions with amino acid residues, affecting the protein’s function. In electronic applications, its conjugated structure allows it to act as an electron acceptor, facilitating charge transfer processes in devices like organic photovoltaic cells .

Comparison with Similar Compounds

    2,3-Naphthalenedicarbonitrile: Similar in structure but contains nitrile groups instead of imide groups.

    1,8-Naphthalimide: Another naphthalene derivative with imide groups at different positions.

    3-Nitrophthalimide: Contains a nitro group in addition to the imide group.

Uniqueness: 2,3-Naphthalenedicarboximide is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a versatile compound .

Properties

IUPAC Name

benzo[f]isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7NO2/c14-11-9-5-7-3-1-2-4-8(7)6-10(9)12(15)13-11/h1-6H,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODBPKBWAGSAZBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C3C(=CC2=C1)C(=O)NC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10319296
Record name 2,3-Naphthalenedicarboximide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10319296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

10.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID57261639
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

4379-54-8
Record name 4379-54-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=343623
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,3-Naphthalenedicarboximide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10319296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-Naphthalenedicarboximide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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